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Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a cyclic 3-amino acid that serves as a valuable
building block in the synthesis of peptidomimetics and foldamers. Its constrained cyclopentane
ring structure imparts unique conformational properties to peptides, influencing their secondary
structure and biological activity. This technical guide provides a comprehensive overview of the
chemical and physical properties of (1R,2R)-2-aminocyclopentanecarboxylic acid, detailed
experimental protocols for its synthesis and characterization, and an exploration of its role in
modulating biological signaling pathways.

Chemical and Physical Properties

(1R,2R)-2-Aminocyclopentanecarboxylic acid, with the IUPAC name trans-(1R,2R)-2-
aminocyclopentane-1-carboxylic acid, is a white crystalline solid.[1] Its fundamental properties
are summarized in the table below.
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Property Value Source

Molecular Formula CeH11NO2 [1]

Molecular Weight 129.16 g/mol [1]
White to beige crystalline

Appearance [2]
powder

] ] 134-137 °C (for the Fmoc-
Melting Point _ [31[4]
protected (1R,2S)-isomer)

Highly soluble in water;
sparingly soluble in non-polar

Solubility paring y. P [2][5]
solvents like hexane and

toluene.[2][5]

pKa 2.38+0.20 (Predicted) [2]

Note: An experimental melting point for the unprotected (1R,2R)-2-
aminocyclopentanecarboxylic acid is not readily available in the cited literature. The provided
melting point is for a closely related protected stereoisomer and should be considered as an
estimate.

Spectroscopic Data

The structural characterization of (1R,2R)-2-aminocyclopentanecarboxylic acid is primarily
achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
(MS).

'H NMR Spectroscopy

Proton NMR spectra of the unprotected amino acid are typically recorded in deuterium oxide
(D20). The characteristic signals are:

e 53.88(q, J = 7.4 Hz, 1H; CHNH2)
e §2.90-2.97 (M, 1H; CHCO:zH)

e §2.13-2.23 (M, 2H; CH2)
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e 01.66-1.91 (M, 4H; CH2CH2)[4]

13C NMR Spectroscopy

Carbon-13 NMR spectra in D20 show the following key resonances:

e 5177.1 (C=0)

& 53.9 (CHNH2)

5 48.2 (CHCO:2H)

5 30.4 (CH2)

5 28.6 (CH>)

8 22.7 (CH2)[4]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to
confirm the molecular weight. The expected mass for the protonated molecule [M+H]* is
130.0868, with experimental values found to be in close agreement (e.g., 130.0865).[3][4]

Experimental Protocols

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic
Acid

A scalable synthesis for all stereocisomers of 2-aminocyclopentanecarboxylic acid has been

developed, providing a reliable method for obtaining the desired (1R,2R) isomer.[3][4] The
general workflow is outlined below.
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A generalized workflow for the synthesis of (1R,2R)-2-aminocyclopentanecarboxylic acid.
Detailed Methodologies:

o Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (R)-a-
phenylethylamine in the presence of a reducing agent to form a diastereomeric mixture of
the corresponding amino esters.[4]

o Diastereoselective Crystallization: The desired diastereomer is selectively crystallized from
the mixture using a chiral resolving agent such as (-)-dibenzoyl-L-tartaric acid.[3]

 Purification: The separated diastereomer is further purified by recrystallization.

o Deprotection: The phenylethyl protecting group is removed via hydrogenolysis, followed by
hydrolysis of the ester to yield the final (1R,2R)-2-aminocyclopentanecarboxylic acid.[4]

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic characterization of (1R,2R)-2-
aminocyclopentanecarboxylic acid.

NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

Prepare KBr pellet (1-2 mg sample in 100-200 mg KBr) or use ATR ‘

Dissolve 10-50 mg in 0.5-0.7 mL D20 ‘

: : :

Analyze by ESI-MS in positive ion mode

Dissolve sample in a suitable solvent (e.g., methanol/water)

Acquire *H and 13C spectra on a 400 MHz or higher spectrometer

Process and analyze spectra Identify characteristic functional group vibrations Determine m/z of the protonated molecule [M+H]*

Collect spectrum in the 4000-400 cm~* range
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General analytical workflow for the characterization of (1R,2R)-2-aminocyclopentanecarboxylic
acid.

1H and 3C NMR Spectroscopy:

Sample Preparation: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of deuterium oxide
(D20).[6] If necessary, adjust the pD to ensure solubility and consistent chemical shifts.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).[4]

Acquisition: For *H NMR, a standard pulse program is used. For 13C NMR, a proton-
decoupled pulse sequence is typically employed.[1]

Referencing: Chemical shifts are referenced to an internal or external standard.
FT-IR Spectroscopy:

o Sample Preparation: The KBr pellet method is common for solid amino acids. Mix 1-2 mg of
the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.[7][8]
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.[7]

o Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm™1).
Mass Spectrometry:

o Sample Preparation: Dissolve the sample in a solvent compatible with electrospray
ionization, such as a mixture of water and methanol or acetonitrile.

« lonization: Use electrospray ionization (ESI) in the positive ion mode to generate protonated
molecules [M+H]*.[9]

e Analysis: A high-resolution mass analyzer (e.g., time-of-flight, TOF) is used to accurately
determine the mass-to-charge ratio.[3]

Biological Significance and Signaling Pathways

(1R,2R)-2-Aminocyclopentanecarboxylic acid is primarily utilized as a conformational constraint
in the design of peptidomimetics.[10] The incorporation of this cyclic 3-amino acid can induce
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stable secondary structures, such as helices and turns, in peptides that would otherwise be
flexible.[11] This can lead to enhanced biological activity, increased resistance to proteolytic
degradation, and improved pharmacokinetic properties.[10]

While specific signaling pathways directly modulated by peptides containing (1R,2R)-2-
aminocyclopentanecarboxylic acid are not extensively detailed in the current literature, the
broader class of peptidomimetics containing cyclic f-amino acids is known to interact with a
variety of biological targets, including G protein-coupled receptors (GPCRS). The constrained
conformation of these peptides can mimic the bioactive conformation of endogenous peptide
ligands, allowing them to act as agonists or antagonists at these receptors.[12][13]

The interaction of a peptidomimetic with a GPCR can initiate or block a cascade of intracellular
signaling events. A generalized representation of such a pathway is depicted below.
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A generalized GPCR signaling pathway potentially modulated by peptides containing
(1R,2R)-2-aminocyclopentanecarboxylic acid.

Further research, including receptor binding assays and cell-based signaling studies, is
necessary to elucidate the specific intracellular pathways modulated by peptides incorporating
(1R,2R)-2-aminocyclopentanecarboxylic acid.

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a key building block for the development of
structurally defined and biologically active peptides. Its well-defined stereochemistry and
conformational rigidity offer a powerful tool for designing novel therapeutics. The synthetic and
analytical protocols outlined in this guide provide a solid foundation for researchers and drug
development professionals working with this versatile compound. Future investigations into the
specific biological targets and signaling pathways affected by peptides containing this moiety
will undoubtedly expand its applications in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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